Ethyl 3-bromo-4-isopropoxybenzoate
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Overview
Description
Ethyl 3-bromo-4-isopropoxybenzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position, with an ethyl ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-isopropoxybenzoate typically involves the bromination of an appropriate benzoate precursor followed by esterification and etherification reactions. One common method includes:
Bromination: The starting material, such as 4-isopropoxybenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the 3-position.
Esterification: The brominated intermediate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the isopropoxy group.
Major Products Formed
Substitution: Formation of ethyl 3-methoxy-4-isopropoxybenzoate.
Reduction: Formation of 3-bromo-4-isopropoxybenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-4-formylbenzoate.
Scientific Research Applications
Ethyl 3-bromo-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-isopropoxybenzoate depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom, which can participate in electrophilic aromatic substitution reactions, and the ester and isopropoxy groups, which can undergo hydrolysis and oxidation, respectively. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or as a reactant in chemical synthesis.
Comparison with Similar Compounds
Ethyl 3-bromo-4-isopropoxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
Ethyl 3-chloro-4-isopropoxybenzoate: Contains a chlorine atom instead of bromine, which affects its reactivity in substitution reactions.
Ethyl 3-bromo-4-hydroxybenzoate: Features a hydroxy group instead of an isopropoxy group, making it more reactive in esterification and etherification reactions.
Properties
IUPAC Name |
ethyl 3-bromo-4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBRMJPVWTSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474259 |
Source
|
Record name | ethyl 3-bromo-4-isopropoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-52-9 |
Source
|
Record name | ethyl 3-bromo-4-isopropoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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